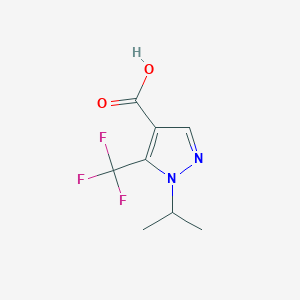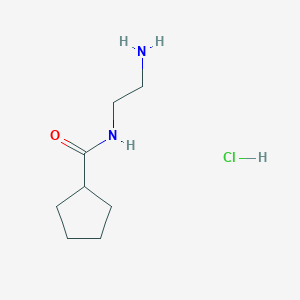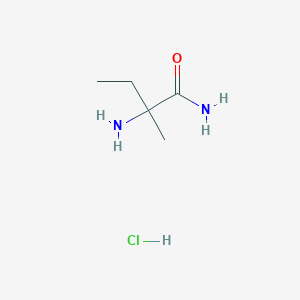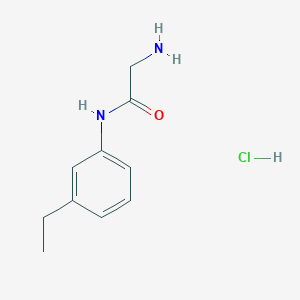
1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1-(Propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (PTCA) is an organic compound that is used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound with a molecular weight of 213.2 g/mol. PTCA is a derivative of pyrazole and is a member of the carboxylic acids family. It has a melting point of -91 °C and a boiling point of 177 °C. It is also known as 3-trifluoromethyl-1-propyl-1H-pyrazole-4-carboxylic acid or 2-propyl-5-trifluoromethyl-pyrazole-4-carboxylic acid.
Applications De Recherche Scientifique
Synthesis and Crystal Structures
- Novel pyrazole-dicarboxylate acid derivatives have been synthesized, including 1-(carboxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid and others, providing insight into the coordination and crystallization properties of these molecules with various metals (Radi et al., 2015).
Antimicrobial Evaluation
- Compounds such as 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one, synthesized from chalcone derivatives, have been evaluated for antimicrobial activity, showing significant to moderate effectiveness (Sid et al., 2013).
Quantum-Chemical Calculations
- The formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives from 1H-pyrazole-3-carboxylic acid was studied, including semi-empirical AM1 calculations to understand the reaction mechanisms (Yıldırım et al., 2005).
Functionalization and Cyclization Reactions
- The conversion of 1H-pyrazole-3-carboxylic acid into ester or amide derivatives through reactions with alcohols or N-nucleophiles has been explored, leading to the formation of pyrazolo[3,4-d]pyridazines (Akçamur et al., 1997).
Synthesis of Biheterocyclic Compounds
- A study conducted the synthesis of new biheterocyclic compounds, such as 1-(5-hydroxy-5-trifluoromethyl-1H-pyrazol-1-yl)-3-(6-trifluoromethylpyrimidin-4-yl)-propan-1-ones, providing valuable structural and spectroscopic data (Malavolta et al., 2014).
Molecular Modeling Studies
- Catalytic synthesis and molecular modeling studies of novel chalcone derivatives, including 1H-pyrazole-4-carboxylic acid derivatives, have been conducted, highlighting their potential as potent antioxidant agents (Prabakaran et al., 2021).
Chitosan Schiff Bases Synthesis
- New chitosan Schiff bases based on heterocyclic moieties, like 1H-pyrazole-4-carboxylic acid derivatives, have been synthesized and characterized, showing significant antimicrobial activity (Hamed et al., 2020).
Experimental and Computational Studies
- Studies on propanone derivatives of quinoxalin-6-yl-4,5-dihydropyrazole have explored their role as inhibitors of mild steel corrosion in hydrochloric acid, combining experimental and computational approaches (Olasunkanmi et al., 2019).
Propriétés
IUPAC Name |
1-propan-2-yl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-4(2)13-6(8(9,10)11)5(3-12-13)7(14)15/h3-4H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPPUTFULIROLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1235440-61-5 | |
| Record name | 1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1520355.png)
![[3-(Dimethylamino)propyl]urea hydrochloride](/img/structure/B1520360.png)

![[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1520363.png)

![[2-(Morpholin-4-yl)ethyl]urea hydrochloride](/img/structure/B1520365.png)
![[1-(4-Tert-butylphenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B1520367.png)



![4-[(Propane-2-sulfonyl)methyl]aniline](/img/structure/B1520374.png)